molecular formula C18H15N2O+ B12464988 1-(2-Oxo-2-phenylethyl)-4-(pyridin-4-yl)pyridinium

1-(2-Oxo-2-phenylethyl)-4-(pyridin-4-yl)pyridinium

Katalognummer: B12464988
Molekulargewicht: 275.3 g/mol
InChI-Schlüssel: XYLUICCZFMIYNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium is an organic compound that belongs to the class of bipyridinium derivatives This compound is characterized by the presence of a bipyridine core with a phenylethyl group attached to one of the nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium typically involves the reaction of 4,4’-bipyridine with a suitable phenylethyl derivative. One common method involves the use of phenylglyoxal monohydrate as a starting material, which reacts with 4,4’-bipyridine under specific conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The bipyridine core allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium oxides, while reduction can produce bipyridinium hydrides. Substitution reactions can introduce various functional groups into the bipyridine core, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2-oxo-2-phenylethyl)-[4,4’-bipyridin]-1-ium is unique due to its specific bipyridine core structure and the presence of the phenylethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C18H15N2O+

Molekulargewicht

275.3 g/mol

IUPAC-Name

1-phenyl-2-(4-pyridin-4-ylpyridin-1-ium-1-yl)ethanone

InChI

InChI=1S/C18H15N2O/c21-18(17-4-2-1-3-5-17)14-20-12-8-16(9-13-20)15-6-10-19-11-7-15/h1-13H,14H2/q+1

InChI-Schlüssel

XYLUICCZFMIYNF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C3=CC=NC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.